![molecular formula C12H7F3OS B13924356 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and safety.
化学反应分析
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: 5-bromo-4-[2-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde.
科学研究应用
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki coupling reactions.
2-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Another compound with a trifluoromethyl group used in medicinal chemistry.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: A related compound with applications in organic synthesis.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to its combination of a thiophene ring and a trifluoromethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
属性
分子式 |
C12H7F3OS |
|---|---|
分子量 |
256.25 g/mol |
IUPAC 名称 |
4-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(6-16)17-7-8/h1-7H |
InChI 键 |
QNLQSGTZLKIEQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


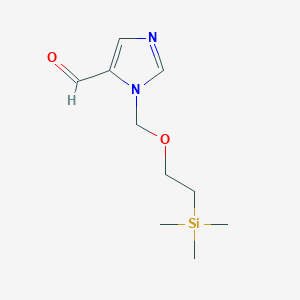
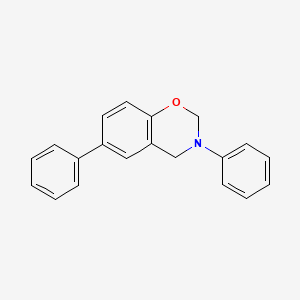
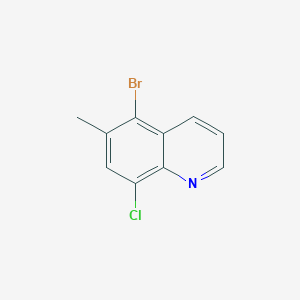
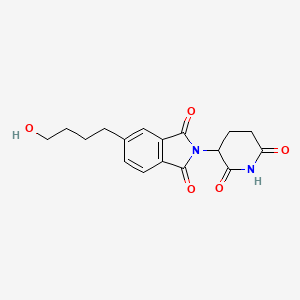
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

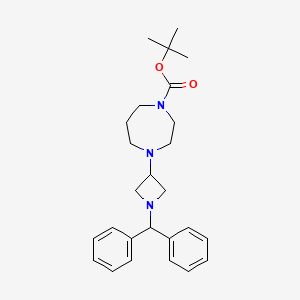
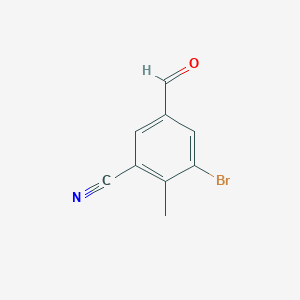

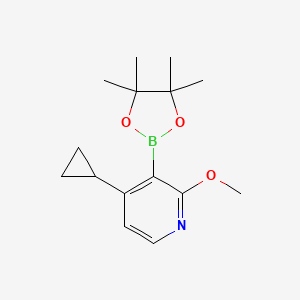


![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)

